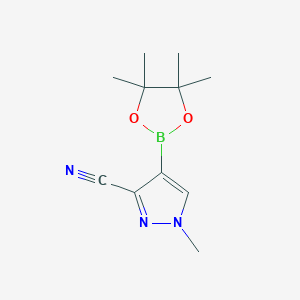![molecular formula C9H11BrN2O2 B6162713 methyl 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylate CAS No. 2091856-13-0](/img/new.no-structure.jpg)
methyl 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylate is a heterocyclic compound that features a pyrrolo[1,2-a]imidazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylate typically involves the bromination of a pyrrolo[1,2-a]imidazole precursor followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Methyl 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
Methyl 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
作用机制
The mechanism of action of methyl 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole: Lacks the ester group, which may affect its reactivity and binding properties.
Methyl 2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylate: Lacks the bromine atom, which may influence its ability to undergo substitution reactions.
Uniqueness
Methyl 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-6-carboxylate is unique due to the presence of both the bromine atom and the ester group. This combination allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and development .
属性
CAS 编号 |
2091856-13-0 |
|---|---|
分子式 |
C9H11BrN2O2 |
分子量 |
259.10 g/mol |
IUPAC 名称 |
methyl 3-bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate |
InChI |
InChI=1S/C9H11BrN2O2/c1-5-8(10)12-4-6(9(13)14-2)3-7(12)11-5/h6H,3-4H2,1-2H3 |
InChI 键 |
IARQMIFXBRWCNV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N2CC(CC2=N1)C(=O)OC)Br |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



